3-chloro-N-methyl-5-(trifluoromethyl)aniline
Description
3-Chloro-N-methyl-5-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a chlorine atom at the 3-position, and an N-methylated amine.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOTWYIWOKRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and subsequent substitution reactions. For instance, a Friedel-Crafts acylation can be followed by a Clemmensen reduction to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate efficient synthesis. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₈H₇ClF₃N, characterized by a chloro group and a trifluoromethyl group attached to an aniline structure. It is a chemical building block with applications in agrochemicals and pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in various applications.
Scientific Research Applications
- Agrochemicals: It serves as a precursor for synthesizing trifluoromethylpyridines, which are integral components in many agrochemical formulations.
- Pharmaceuticals: It is used in the synthesis of trifluoromethyl group-containing drugs. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. Fluorinated compounds are known to improve the pharmacokinetic profiles of drugs, making them more effective in therapeutic applications.
- trifluoromethylarylation of alkenes: Anilines enables the trifluoromethylarylation of alkenes, without the need for additives, transition metals, photocatalysts or an excess of reagents. Hexafluoroisopropanol (HFIP) plays a key role as a solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent.
- Direct dehydrogenative cross-coupling: "3,5-Bis(trifluoromethyl)aniline" can be used as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes.
- Synthesis of 4-(trialkylmethyl)anilines: "4-(Trifluoromethyl)aniline" was used in the synthesis of 4-(trialkylmethyl)anilines and as a synthetic building block.
- Synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate: "4-Methyl-3-(trifluoromethyl)aniline" may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The chloro and methyl groups can also influence the compound’s binding affinity and selectivity for specific enzymes or receptors .
Comparison with Similar Compounds
Table 1: Impact of Trifluoromethyl Position on Activity
2.2. Substituent Type and Electronic Effects
Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃) modulate reactivity and biological interactions:
Chloro vs. Nitro Substitution :
Chloro-substituted analogs (e.g., 3-chloro-5-(trifluoromethyl)aniline) are less reactive than nitro derivatives (e.g., 3-nitro-5-(trifluoromethyl)aniline, CAS 401-94-5), which exhibit stronger electron-withdrawing effects .Methoxy Substitution :
3-Methoxy-5-(trifluoromethyl)aniline derivatives, when converted to carboxamides, showed moderate synthetic yields (51%), suggesting methoxy groups may stabilize intermediates during reactions .
Table 2: Substituent Effects on Reactivity and Activity
2.3. N-Substitution Effects
N-Alkylation (e.g., N-methyl) alters physicochemical and biological properties:
- Lipophilicity: N-Methylation increases logP values, enhancing membrane permeability. For example, N-methyl-N-phenyl carbamates derived from 4-(trifluoromethyl)aniline exhibited superior BChE inhibition compared to non-alkylated analogs .
Biological Activity
3-Chloro-N-methyl-5-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C8H7ClF3N
- Molecular Weight : 211.6 g/mol
- CAS Number : 21354505
The structure of this compound features a chloro group and a trifluoromethyl group on an aniline backbone, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various strains of bacteria, including Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these strains ranged from 128 to 256 µg/mL, demonstrating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 - 256 |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the activity of specific enzymes involved in cancer progression, such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This inhibition can disrupt cellular proliferation and promote apoptosis in cancer cells .
- Enzyme Inhibition : The compound may bind to active sites on enzymes like BTK, inhibiting their function and disrupting signaling pathways critical for tumor growth and survival.
- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation; however, it is believed to interfere with bacterial cell wall synthesis or function.
Study on Antimicrobial Efficacy
In a recent study, researchers tested the antimicrobial efficacy of various anilines, including this compound. The results indicated that this compound outperformed several other derivatives in terms of antibacterial activity against resistant strains of bacteria .
Anticancer Research
Another study explored the anticancer potential of derivatives related to this compound. It was found that compounds with similar structural features displayed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the aniline structure could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-N-methyl-5-(trifluoromethyl)aniline?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., 3-chloro-5-(trifluoromethyl)aniline) can undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Reaction optimization may require controlled temperatures (60–100°C) and inert atmospheres to prevent side reactions. Purification often employs column chromatography or recrystallization.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments; deuterated solvents (e.g., CDCl₃) resolve splitting patterns. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm) are key .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- FT-IR : Identifies N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin with soap/water. Store in airtight containers at 2–8°C. Refer to SDS data for toxicity profiles (e.g., acute toxicity LD₅₀ values) and emergency protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer : Contradictions may arise from solvent impurities, tautomerism, or dynamic effects. Strategies include:
- Deuterated Solvent Consistency : Use the same solvent batch for reproducibility .
- Variable Temperature (VT) NMR : Resolves overlapping signals caused by slow conformational exchange .
- 2D NMR (COSY, HSQC) : Assigns coupling networks and carbon-proton correlations .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Pd/C or CuI for coupling steps (e.g., Ullmann reactions) .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce byproducts .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
Q. How do chloro and trifluoromethyl groups influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), deactivating the ring and directing EAS to the para position. The -Cl group is mildly deactivating (-I) but ortho/para-directing. Competitive directing effects require computational modeling (DFT) to predict regioselectivity .
- Steric Effects : Steric hindrance from -N-methylation may favor meta-substitution in crowded systems .
Advanced Mechanistic and Biological Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for EAS or SNAr reactions to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding (e.g., docking studies with enzymes) .
Q. What biological targets are plausible for trifluoromethyl-substituted anilines?
- Methodological Answer :
- Enzyme Inhibition : -CF₃ enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Use fluorescence polarization assays to measure IC₅₀ values .
- Receptor Antagonism : Radioligand binding assays (e.g., GPCRs) quantify affinity (Kd) .
Q. How do structural analogs differ in bioactivity?
- Methodological Answer : Compare substituent effects via SAR studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
